2-(4-nitrophenyl)-1H-benzimidazole
Overview
Description
2-(4-nitrophenyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C13H9N3O2 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
- Derivatives as Potential Anticancer Agents : 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, including compounds with structures similar to 2-(4-nitrophenyl)-1H-benzimidazole, have been evaluated as potential anticancer agents. Compound 6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole] exhibited significant activity against the A549 cell line, suggesting its potential as a potent anticancer agent (Romero-Castro et al., 2011).
Antibacterial and Antimicrobial Properties
- New Scaffold of Antimicrobial Agents : N,2,6-Trisubstituted 1H-benzimidazole derivatives, including 2-(4-nitrophenyl) variants, have shown promising antibacterial properties against MSSA, MRSA, and various cancer cell lines, indicating their potential as both antimicrobial and anticancer agents (Pham et al., 2022).
Antioxidant and Enzyme Inhibitory Activities
- Glucosidase Inhibitors with Antioxidant Activity : Benzimidazole derivatives containing piperazine or morpholineskeletons, related to this compound, have been synthesized and shown to possess significant antioxidant activities and α-glucosidase inhibitory potential (Özil et al., 2018).
Antihypertensive Properties
- Potential Angiotensin II Receptor Antagonists : Certain benzimidazole derivatives, including ones with structural similarities to this compound, have been studied for their antihypertensive activity, showing promising results as potential blood pressure regulators (Sharma et al., 2010).
DNA Interaction Studies
- Interaction with DNA : The interaction of benzimidazole molecules, including 2-(2-nitrophenyl)-1H-benzimidazole derivatives, with DNA has been assessed, providing insights into their potential therapeutic applications and modes of action (Catalán et al., 2010).
Vasorelaxant Activity
- Vasorelaxant Leads for Hypertensive Diseases : 2-(substituted phenyl)-1H-benzimidazoles, including 5-nitro derivatives, have been shown to possess vasorelaxant activity, suggesting their potential use in treating hypertensive diseases (Estrada-Soto et al., 2006).
Organic Synthesis Applications
- Intramolecular Aromatic Nucleophilic Substitution : 2-(2-nitrophenyl)-1H-benzimidazoles have been used in studies of intramolecular aromatic nucleophilic substitution reactions, contributing to the development of novel organic synthesis methodologies (Fekner et al., 2003).
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives have a broad range of biological activities and bind with high affinity to multiple receptors . They are often used in the development of new drugs due to their diverse biological properties .
Mode of Action
It’s known that nitrophenyl compounds can undergo various reactions, including reduction . The reduction of nitrophenyl compounds is often used as a benchmark reaction to assess the activity of nanostructured materials .
Biochemical Pathways
It’s known that nitrophenol compounds can be degraded via various pathways . For instance, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacteria .
Pharmacokinetics
It’s known that the pharmacokinetics of drug molecules can be influenced by their chemical structure . For instance, the presence of two hydroxyl groups in certain urea derivatives increases their solubility in water, which is important for bioavailability .
Result of Action
It’s known that nitrophenyl compounds can interfere with the replication potential of certain enzymes, making them efficient inhibitors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-nitrophenyl)-1H-benzimidazole. For instance, the catalytic reduction of 4-nitrophenol, a related compound, is influenced by the presence of various reducing agents and the properties of the reaction environment .
Properties
IUPAC Name |
2-(4-nitrophenyl)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNHSLVVOOKWHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395505 | |
Record name | 2-(4-Nitrophenyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
729-13-5 | |
Record name | 2-(4-Nitrophenyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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